molecular formula C18H24N2O2S B12156626 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12156626
M. Wt: 332.5 g/mol
InChI Key: JEHQERLNKMEARU-UHFFFAOYSA-N
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Description

The compound 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a fused bicyclo[2.2.1]heptane core modified with a 4,5,6,7-tetrahydrobenzothiazole moiety. This structure combines a rigid bicyclic framework with a planar, conjugated benzothiazole system, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H24N2O2S/c1-16(2)17(3)8-9-18(16,10-13(17)21)14(22)20-15-19-11-6-4-5-7-12(11)23-15/h4-10H2,1-3H3,(H,19,20,22)

InChI Key

JEHQERLNKMEARU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=NC4=C(S3)CCCC4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the benzothiazole moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[2.2.1]heptane Family

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield (if reported) Spectral Data (IR/NMR Peaks) Reference
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrazide (CAS 622798-04-3) C₁₅H₁₉N₃O₄ 305.33 Oxabicyclo core, hydrazide, nitrophenyl Not reported IR: 1719 cm⁻¹ (C=O); NMR: δ 7.82 (ArH)
Bicyclo[2.2.1]heptane-1-carboxamide derivatives (e.g., CAS 622334-25-2) C₃₃H₃₀N₄O₅ 562.6 Benzopyran, diazenyl, oxyimino Not reported Not reported

Key Observations :

  • Synthetic Accessibility : Yields for bicyclo[2.2.1]heptane derivatives vary widely depending on substituents; for example, hydrazide derivatives (CAS 622798-04-3) require multi-step protocols, while simpler analogs may achieve higher yields .
Benzothiazole-Containing Derivatives

Compounds with benzothiazole moieties, such as N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., 4g, 4h), share structural similarities with the target compound’s benzothiazole subunit :

Compound ID Substituent on Thiazolidinone Ring Yield (%) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
4g 4-Chlorophenyl 70 1715 (C=O), 1602 (C=N) 7.45 (d, ArH), 4.32 (t, CH₂)
4h 2,6-Difluorophenyl 60 1708 (C=O), 1595 (C=N) 7.62 (m, ArH), 4.28 (t, CH₂)

Key Observations :

  • Electronic Modulation: Electron-deficient aryl substituents (e.g., 4-chlorophenyl in 4g) enhance resonance stabilization of the thiazolidinone ring, while fluorine atoms (e.g., 4h) improve metabolic stability and bioavailability .
  • Spectral Correlations : IR C=O stretches (~1700–1715 cm⁻¹) and NMR aromatic proton signals (δ 7.4–7.6 ppm) are consistent across benzothiazole derivatives, aiding structural validation .
Thiazolo-Pyrimidine Derivatives

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) exhibit heterocyclic frameworks analogous to the benzothiazole-bicycloheptane system :

Compound ID Core Structure Yield (%) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
11a Thiazolo-pyrimidine 68 3436 (NH), 2219 (CN) 2.37 (s, 3 CH₃), 7.94 (=CH)
12 Pyrimido-quinazoline 57 2220 (CN), 1719 (CO) 2.34 (s, CH₃), 9.59 (NH)

Key Observations :

  • Heteroatom Influence : The presence of sulfur (thiazole) and nitrogen (pyrimidine) atoms in 11a and 12 enhances π-π stacking and hydrogen-bonding interactions, critical for biological activity .

Computational and Pharmacophoric Comparisons

  • Pharmacophore Mapping: The bicyclo[2.2.1]heptane core acts as a rigid scaffold, while the benzothiazole moiety serves as a hydrogen-bond donor/acceptor, aligning with active sites in kinase inhibitors or antimicrobial targets .

Challenges and Limitations in Comparative Studies

  • Structural Complexity : The fused bicyclo[2.2.1]heptane-benzothiazole system complicates synthetic reproducibility and crystallographic characterization (e.g., reliance on SHELX software for small-molecule refinement) .
  • Data Gaps: Limited bioavailability or toxicity data for many analogs (e.g., CAS 622334-25-2) restrict predictive modeling .

Biological Activity

The compound 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure features a bicyclic framework with multiple functional groups that contribute to its biological activity. The presence of the benzothiazole moiety is particularly noteworthy, as it is associated with various pharmacological effects.

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to possess antibacterial and antifungal properties. A study indicated that certain benzothiazole derivatives had minimal inhibition concentrations (MICs) as low as 50 μg/mL against various pathogens, suggesting strong efficacy in inhibiting microbial growth .

Anticancer Activity

The compound has also garnered attention for its potential anticancer properties. In vitro studies have indicated that related benzothiazole compounds can selectively inhibit the proliferation of tumorigenic cell lines while sparing normal cells. For example, derivatives demonstrated EC50 values in the range of 28 to 290 ng/mL against specific cancer cell lines . This selectivity is crucial for developing targeted cancer therapies.

Myorelaxant Effects

Certain studies have explored the myorelaxant effects of benzothiazole derivatives. Compounds with structural similarities to our target compound showed marked myorelaxant activity in animal models. Specifically, some derivatives inhibited insulin secretion from pancreatic β-cells, suggesting a mechanism involving potassium ATP channels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Research indicates that electron-withdrawing groups at specific positions on the benzothiazole ring enhance potency against various biological targets. For instance, substituents such as nitro or cyano groups at the 6-position significantly increased activity .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 4-substituted benzothiazoles and evaluated their antimicrobial activities. Compounds with halogen substitutions exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that these modifications could lead to novel antimicrobial agents with improved efficacy .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of benzothiazole derivatives were tested for their anticancer properties against various cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated that certain compounds exhibited selective cytotoxicity with low EC50 values, highlighting their potential as anticancer therapeutics .

Case Study 3: Myorelaxant Activity Exploration

Further research focused on the myorelaxant effects of benzothiazole derivatives in rat models. The findings suggested that specific structural features contributed to their effectiveness in inducing muscle relaxation and inhibiting insulin secretion, which could have implications for treating conditions like hypertension and diabetes .

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